molecular formula C14H8F3NO2S2 B052998 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid CAS No. 116492-99-0

4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid

Cat. No. B052998
CAS RN: 116492-99-0
M. Wt: 343.3 g/mol
InChI Key: PDGBICZPQGIXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid, also known as CTPTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiophene carboxylic acids and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has also been found to bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression and lipid metabolism.
Biochemical and Physiological Effects
4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and cognitive-enhancing effects. 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are molecules involved in the inflammatory response. 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has been found to enhance cognitive function and improve memory retention.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid in lab experiments is its specificity and potency. 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has been found to have a high affinity for specific enzymes and receptors, which makes it a useful tool for studying their functions. However, one of the limitations of using 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid is its potential toxicity. 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

For research on 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid include investigating its mechanism of action, exploring its potential applications in other scientific research fields, and evaluating its safety and toxicity profile for potential clinical applications.

Synthesis Methods

The synthesis of 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid involves several steps, including the preparation of 3-(trifluoromethyl)benzene-1-sulfonyl chloride, the preparation of 4-cyano-5-(methylthio)thiophene-2-carboxylic acid, and the coupling of these two compounds to form 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid. This synthesis method has been described in detail in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has been studied for its potential applications in various scientific research fields, including cancer research, immunology, and neuroscience. In cancer research, 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has been shown to modulate the activity of immune cells and reduce inflammation. In neuroscience, 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid has been found to enhance cognitive function and improve memory retention.

properties

IUPAC Name

4-cyano-5-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2S2/c1-21-13-9(6-18)10(11(22-13)12(19)20)7-3-2-4-8(5-7)14(15,16)17/h2-5H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGBICZPQGIXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(S1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384835
Record name 4-cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid

CAS RN

116492-99-0
Record name 4-cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.